Receptor Binding Affinity: Ciforadenant vs. Istradefylline and Other Clinical-Stage A2AR Antagonists
Ciforadenant exhibits a high binding affinity for the human A2A receptor with a Ki of 3.54 nM, which is approximately 3.4-fold more potent than istradefylline (Ki = 12 nM) [1]. It also demonstrates >50-fold selectivity for A2A over other adenosine receptor subtypes (A1, A2B, A3), a critical parameter for minimizing off-target effects in immunological assays . This selectivity profile is distinct from preladenant (Ki = 1.1 nM but with a narrower selectivity window in some studies) [2] and tozadenant (Ki = 4.9 nM) [3].
| Evidence Dimension | A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3.54 nM |
| Comparator Or Baseline | Istradefylline: 12 nM; Preladenant: 1.1 nM; Tozadenant: 4.9 nM |
| Quantified Difference | 3.4-fold more potent than istradefylline |
| Conditions | Radioligand binding assays using [3H]MSX-2 or similar on human A2A receptors expressed in CHO or HEK293 cells. |
Why This Matters
For researchers selecting an A2AR antagonist for immuno-oncology, the specific affinity and selectivity window dictates the effective concentration range and the potential for confounding biological activity from off-target adenosine receptor engagement.
- [1] Armentero, M. T., et al. (2014). Table 1: Adenosine A2A antagonists and their affinity for the receptor: in vitro binding. Frontiers in Pharmacology. View Source
- [2] Neustadt, B. R., et al. (2007). Potent, selective, and orally active adenosine A2A receptor antagonists: arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380. View Source
- [3] Armentero, M. T., et al. (2014). Table 1: Adenosine A2A antagonists and their affinity for the receptor: in vitro binding. Frontiers in Pharmacology. View Source
